molecular formula C15H14F2N2O4 B4953996 [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone

Cat. No.: B4953996
M. Wt: 324.28 g/mol
InChI Key: XXOYEFSWJHTBNG-UHFFFAOYSA-N
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Description

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a synthetic compound characterized by its unique chemical structure, which includes a morpholine ring, an oxazole ring, and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Attachment of the difluorophenoxy group: This step involves the reaction of the oxazole intermediate with a difluorophenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Incorporation of the morpholine ring: This final step involves the reaction of the intermediate with morpholine under suitable conditions, such as heating in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of oxazole N-oxide derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted difluorophenoxy derivatives.

Scientific Research Applications

[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid]
  • [5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide]
  • [5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide]

Uniqueness

Compared to similar compounds, [5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is unique due to the presence of both the oxazole and morpholine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c16-10-1-2-14(12(17)7-10)22-9-11-8-13(18-23-11)15(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYEFSWJHTBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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